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alpha-L-fucose 1-phosphate -

alpha-L-fucose 1-phosphate

Catalog Number: EVT-13984766
CAS Number:
Molecular Formula: C6H13O8P
Molecular Weight: 244.14 g/mol
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Product Introduction

Description
Alpha-L-fucose 1-phosphate is a L-fucopyranose 1-phosphate. It is functionally related to an alpha-L-fucose.
Enzymatic Biosynthesis Pathways of Alpha-L-Fucose 1-Phosphate

Salvage Pathway Mechanisms in Eukaryotic Systems

The salvage pathway enables cells to repurpose free fucose from extracellular sources or lysosomal glycan degradation. This two-step enzymatic cascade converts L-fucose to GDP-fucose via Fuc-1-P, contrasting with the de novo route that synthesizes GDP-fucose from GDP-mannose.

Role of Bifunctional Fucokinase/GDP-Fucose Pyrophosphorylases

Bifunctional enzymes streamline Fuc-1-P metabolism in diverse organisms. Bacteroides fragilis employs a single polypeptide (Fkp) containing both fucokinase (FK) and GDP-fucose pyrophosphorylase (GFPP) activities. Structural analyses reveal its N-terminal domain (residues 519-949) harbors FK activity with a catalytic Asp762 residue facilitating nucleophilic attack on ATP’s γ-phosphate. The C-terminal domain (residues 1-496) contains the GFPP active site, where Lys187 promotes fucose-1-phosphate’s condensation with GTP [3]. This domain architecture minimizes substrate diffusion limitations, achieving a catalytic efficiency (kcat/Km) 12-fold higher than monofunctional eukaryotic counterparts [10].

Table 1: Evolutionary Distribution of Fuc-1-P Metabolic Enzymes

Organism TypeFK ActivityGFPP ActivityArchitecture
MammalsFCSKFPGTSeparate enzymes
Bacteroides spp.Fkp (N-term)Fkp (C-term)Bifunctional
PlantsFKGPFKGPBifunctional
C. elegansFCSK homologAbsentMonofunctional

In contrast, mammalian systems express distinct monofunctional enzymes: fucokinase (FCSK) phosphorylates fucose, while FPGT subsequently converts Fuc-1-P to GDP-fucose. Arabidopsis thaliana employs a plant-specific bifunctional enzyme (FKGP), suggesting convergent evolution. Notably, Drosophila melanogaster completely lacks salvage pathway components, relying exclusively on de novo synthesis [8] [9].

Substrate Specificity and Catalytic Dynamics of Salvage Enzymes

Fucokinase exhibits stringent stereochemical requirements:

  • Anomeric specificity: Mammalian FCSK exclusively utilizes β-L-fucose, necessitating mutarotation of the α-anomer liberated by lysosomal fucosidases [9]
  • Phosphorylation efficiency: Human FCSK’s Km for fucose (18 ± 3 μM) is 40-fold lower than its Km for ATP (750 ± 90 μM), indicating tight fucose binding despite cellular ATP abundance [8]
  • Metal dependence: Absolute Mg2+ requirement for FK activity, with Mn2+ supporting 65% activity and Co2+ only 12% [10]

Table 2: Kinetic Parameters of Salvage Pathway Enzymes

EnzymeSubstrateKm (μM)kcat (s⁻¹)Inhibitors
Human FCSKL-Fucose18 ± 30.42 ± 0.05GDP-fucose (IC₅₀=85μM)
Human FCSKATP750 ± 900.38 ± 0.03ADP, GDP
Human FPGTFuc-1-P110 ± 151.2 ± 0.1GTP analogs
Human FPGTGTP45 ± 81.3 ± 0.2GDP-fucose
B. fragilis FkpL-Fucose22 ± 48.7 ± 0.6None identified

FPGT demonstrates unique nucleotide specificity:

  • GTP is strongly preferred over ATP (catalytic efficiency 300-fold higher)
  • Enzyme kinetics follow a sequential ordered mechanism where GTP binding precedes Fuc-1-P [7]
  • Feedback inhibition by GDP-fucose occurs at physiologically relevant concentrations (IC₅₀ = 85 μM for human FCSK) [9]

Molecular dynamics simulations reveal FPGT’s active site undergoes substrate-induced closure, with Arg592 coordinating phosphate groups and Lys187 stabilizing the transition state during pyrophosphate bond formation [3].

De Novo Pathway Crosstalk in Prokaryotic Organisms

Evolutionary Divergence in GDP-Mannose 4,6-Dehydratase Functionality

GDP-mannose 4,6-dehydratase (GMD) initiates the de novo pathway, converting GDP-mannose to GDP-4-keto-6-deoxymannose. Structural analyses reveal profound evolutionary divergence:

  • Quaternary structure: Plant GMD (Arabidopsis MUR1) forms tetramers with intimate NADP+-binding site overlap between subunits, while mammalian GMD functions as dimers [5]
  • Conformational dynamics: Substrate binding induces a 15° rotation in the catalytic domain, repositioning conserved catalytic triad residues (Lys140, Tyr159, Ser134 in A. thaliana) [5]
  • Substrate specificity: Phe128 and Arg231 in MUR1 confer O2 position specificity, explaining its inability to process GDP-glucose analogs [5]

Table 3: Comparative Analysis of De Novo Pathway Enzymes

ParameterProkaryotic GMDMammalian GMDPlant GMD (MUR1)
Quaternary StructureDimerDimerTetramer
NADP+ Kd0.8 ± 0.1 μM1.2 ± 0.2 μMCooperative binding
GDP-Mannose Km48 ± 7 μM32 ± 5 μM19 ± 3 μM
Catalytic Rate (kcat)2.1 ± 0.3 s⁻¹1.8 ± 0.2 s⁻¹4.5 ± 0.4 s⁻¹

These structural adaptations reflect niche-specific metabolic demands. Pathogenic bacteria often leverage GMD variants for capsular polysaccharide synthesis, while mammalian isoforms prioritize substrate channeling to FX (TSTA3) [9] [10].

Regulatory Feedback Between Salvage and De Novo Pathways

CRISPR/Cas9 studies in HEK293T cells reveal unprecedented pathway crosstalk:

  • Compensatory enzyme regulation: TSTA3KO cells (lacking de novo epimerase/reductase) show 8.5-fold increased FCSK expression upon fucose supplementation. Conversely, GMDSKO cells exhibit no salvage enzyme upregulation [9]
  • GDP-fucose production asymmetry: TSTA3KO cells supplemented with 5mM fucose produce 340 ± 25 pmol GDP-fucose/106 cells—exceeding wild-type levels—while similarly treated GMDSKO cells generate only 40 ± 8 pmol/106 cells [9]
  • Transcriptional cross-activation: FCSK knockout cells upregulate TSTA3 protein 4.2-fold, indicating bidirectional compensatory mechanisms [9]

Fucose uptake mechanisms further modulate pathway interactions:

  • TSTA3KO cells exhibit enhanced GLUT1-mediated fucose transport (Vmax increased 3.1-fold vs wild-type)
  • GMDSKO cells rely predominantly on macropinocytosis for fucose internalization [9]
  • Calcium-sensing receptor (CaSR) activation stimulates macropinocytosis in GMDS-deficient but not TSTA3-deficient cells [6] [9]

This regulatory architecture ensures metabolic flexibility: during inflammation or tumorigenesis, simultaneous upregulation of salvage enzymes (FCSK, FPGT), de novo components (GMD, FX), and fucosyltransferase VII enables amplified fucosylation despite pathway lesions [1] [6].

Properties

Product Name

alpha-L-fucose 1-phosphate

IUPAC Name

[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate

Molecular Formula

C6H13O8P

Molecular Weight

244.14 g/mol

InChI

InChI=1S/C6H13O8P/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2-9H,1H3,(H2,10,11,12)/t2-,3+,4+,5-,6-/m0/s1

InChI Key

PTVXQARCLQPGIR-KGJVWPDLSA-N

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OP(=O)(O)O)O)O)O

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